EBI-2511

概要

説明

EBI-2511 is a highly potent and orally active inhibitor of the enzyme enhancer of zeste homolog 2 (EZH2). EZH2 is a histone methyltransferase that plays a crucial role in the regulation of gene expression through the trimethylation of histone H3 at lysine 27 (H3K27me3). This compound has shown significant promise in preclinical studies for its anti-tumor efficacy, particularly in cancers associated with EZH2 mutations .

科学的研究の応用

EBI-2511 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the role of EZH2 in gene regulation and epigenetics.

Biology: Employed in cellular and molecular biology research to investigate the effects of EZH2 inhibition on cell proliferation and differentiation.

Medicine: Under preclinical development for the treatment of cancers, particularly non-Hodgkin’s lymphoma, where EZH2 mutations are prevalent

作用機序

EBI-2511 exerts its effects by inhibiting the enzymatic activity of EZH2, thereby reducing the levels of H3K27me3. This inhibition leads to the reactivation of tumor suppressor genes that are otherwise silenced by EZH2-mediated methylation. The molecular targets include the catalytic subunit of the polycomb repressive complex 2 (PRC2), which is responsible for the trimethylation of histone H3 .

Similar Compounds:

Tazemetostat: Another EZH2 inhibitor approved by the FDA for the treatment of epithelioid sarcoma.

EPZ-6438: A clinical compound used as a reference in the development of this compound.

CPI-169: A selective EZH2 inhibitor with a different structural framework

Comparison: this compound is unique in its higher potency and oral bioavailability compared to other EZH2 inhibitors. It has shown superior anti-tumor efficacy in preclinical models, making it a promising candidate for further development. Its ability to significantly reduce H3K27me3 levels in a dose-dependent manner sets it apart from other similar compounds .

生化学分析

Biochemical Properties

EBI-2511 plays a crucial role in biochemical reactions, particularly in the inhibition of EZH2, a histone-lysine N-methyltransferase enzyme . It significantly reduces cellular H3K27me3 levels in a dose-dependent manner . This interaction with the enzyme EZH2 leads to the inhibition of the expression of target genes, many of which could inhibit tumorigenesis .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it inhibits the transcription of target genes, such as tumor suppressor genes, by catalyzing the methylation of H3 histone of H3K27Me3 .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As an EZH2 inhibitor, this compound binds to the EZH2 enzyme and inhibits its function, leading to a decrease in the methylation of H3K27Me3 .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound demonstrates a dose-dependent reduction in H3K27me3 levels over time . It has shown excellent in vivo efficacy in Pfeiffer tumor Xenograft models in mice .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. It displays a dose-dependent inhibition on tumor growth, resulting in significant reduction in tumor size .

Metabolic Pathways

This compound is involved in the metabolic pathway that involves the EZH2 enzyme . It interacts with this enzyme to inhibit the methylation of H3K27Me3, thereby influencing metabolic flux or metabolite levels .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of EBI-2511 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route is proprietary, but it generally involves the use of advanced organic synthesis techniques to achieve the desired molecular structure. Reaction conditions typically include the use of specific solvents, catalysts, and temperature controls to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety of the final product .

化学反応の分析

Types of Reactions: EBI-2511 primarily undergoes reactions typical of organic compounds, including:

Oxidation: This reaction can modify the functional groups present in this compound, potentially altering its biological activity.

Reduction: Reduction reactions can be used to modify specific functional groups, impacting the compound’s stability and reactivity.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can be employed to introduce different functional groups into the molecule

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups, potentially enhancing or modifying the compound’s biological activity .

特性

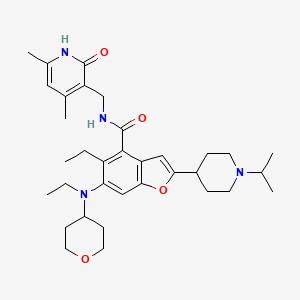

IUPAC Name |

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-5-ethyl-6-[ethyl(oxan-4-yl)amino]-2-(1-propan-2-ylpiperidin-4-yl)-1-benzofuran-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H48N4O4/c1-7-26-29(38(8-2)25-11-15-41-16-12-25)19-31-27(18-30(42-31)24-9-13-37(14-10-24)21(3)4)32(26)34(40)35-20-28-22(5)17-23(6)36-33(28)39/h17-19,21,24-25H,7-16,20H2,1-6H3,(H,35,40)(H,36,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYWVSLBALKNFJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(C=C1N(CC)C3CCOCC3)OC(=C2)C4CCN(CC4)C(C)C)C(=O)NCC5=C(C=C(NC5=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H48N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of EBI-2511 and how does it impact cancer cells?

A1: this compound is a potent and orally active inhibitor of EZH2 []. EZH2 is an enzymatic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3). This methylation event is associated with gene silencing and is often dysregulated in various cancers, including Non-Hodgkin's Lymphoma. By inhibiting EZH2, this compound prevents the methylation of H3K27, leading to the reactivation of silenced tumor suppressor genes and inhibiting cancer cell proliferation.

Q2: What is the significance of the structural modifications made during the development of this compound from earlier EZH2 inhibitors?

A2: this compound was discovered through a scaffold hopping approach based on the clinical compound EPZ-6438 []. The research paper highlights that the optimization process involved exploring structure-activity relationships and led to the incorporation of specific chemical groups in this compound. These modifications resulted in improved potency against EZH2 and, importantly, enhanced oral bioavailability in preclinical models compared to earlier compounds.

Q3: What evidence is there for the in vivo efficacy of this compound in treating cancer?

A3: The research demonstrated that this compound exhibited significant in vivo efficacy in preclinical studies []. Specifically, the compound showed potent anti-tumor activity in Pfeiffer tumor xenograft models in mice. This finding suggests that this compound holds promise as a potential therapeutic agent for cancers associated with EZH2 mutations.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-[3-Chloro-4-[2-chloro-4-(trifluoromethoxy)phenoxy]pyridin-2-yl]piperidin-4-yl]-3-pyridin-3-ylthiourea](/img/structure/B607176.png)